5-((2-Ethoxyphenoxy)methyl)furan-2-carbohydrazide
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Overview
Description
5-((2-Ethoxyphenoxy)methyl)furan-2-carbohydrazide is an organic compound with the molecular formula C14H16N2O4 and a molecular weight of 276.29 g/mol . This compound features a furan ring substituted with a carbohydrazide group and an ethoxyphenoxy methyl group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
The synthesis of 5-((2-Ethoxyphenoxy)methyl)furan-2-carbohydrazide typically involves the reaction of 5-(chloromethyl)furan-2-carbohydrazide with 2-ethoxyphenol under basic conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography .
Chemical Reactions Analysis
5-((2-Ethoxyphenoxy)methyl)furan-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohols or amines.
Scientific Research Applications
5-((2-Ethoxyphenoxy)methyl)furan-2-carbohydrazide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Mechanism of Action
The mechanism of action of 5-((2-Ethoxyphenoxy)methyl)furan-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The carbohydrazide group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the furan ring and ethoxyphenoxy group can participate in various chemical interactions, modulating the compound’s biological activity .
Comparison with Similar Compounds
5-((2-Ethoxyphenoxy)methyl)furan-2-carbohydrazide can be compared with similar compounds such as:
5-((2-Ethoxyphenoxy)methyl)furan-2-carboxylic acid: This compound has a carboxylic acid group instead of a carbohydrazide group, which can affect its reactivity and biological activity.
2-Ethyl-5-methylfuran: This compound lacks the ethoxyphenoxy and carbohydrazide groups, making it less versatile in chemical reactions and applications.
The unique combination of functional groups in this compound makes it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
5-[(2-ethoxyphenoxy)methyl]furan-2-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c1-2-18-11-5-3-4-6-12(11)19-9-10-7-8-13(20-10)14(17)16-15/h3-8H,2,9,15H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYPXJMGSUPWWQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCC2=CC=C(O2)C(=O)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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